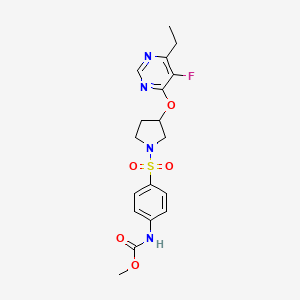

Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Description

Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic compound featuring a pyrimidine core substituted with ethyl and fluorine groups, a pyrrolidinyl sulfonyl linker, and a methyl carbamate moiety. The compound’s design integrates key functional groups known to influence target binding, environmental persistence, and metabolic stability .

Properties

IUPAC Name |

methyl N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O5S/c1-3-15-16(19)17(21-11-20-15)28-13-8-9-23(10-13)29(25,26)14-6-4-12(5-7-14)22-18(24)27-2/h4-7,11,13H,3,8-10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZMUHWBNSBSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps:

Formation of the Fluoropyrimidine Core: : The synthesis starts with the preparation of 6-ethyl-5-fluoropyrimidine, which can be achieved through fluorination reactions of ethyl pyrimidine derivatives.

Pyrrolidine Coupling: : The next step involves the introduction of the pyrrolidine ring. This is typically done using nucleophilic substitution reactions, where the fluoropyrimidine compound reacts with a suitable pyrrolidine derivative.

Sulfonylation: : Sulfonylation of the pyrrolidine derivative occurs with sulfonyl chloride under basic conditions, introducing the sulfonamide group.

Carbamate Formation: : Finally, the methyl carbamate group is introduced through the reaction of the sulfonylated intermediate with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize more efficient and scalable synthetic routes, optimizing reaction conditions to enhance yield and purity. Typically, large-scale reactions involve continuous flow techniques and automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions:

Oxidation: : This compound can be oxidized under strong oxidizing conditions, potentially altering the functional groups present.

Reduction: : Reduction reactions can target the sulfonyl or carbamate groups, leading to different products.

Substitution: : Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or other functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Dimethyl sulfoxide (DMSO), methanol, acetonitrile.

Major Products

Oxidation: : Potential products include sulfone derivatives or modified carbamate groups.

Reduction: : Reduced forms may include altered pyrrolidine or modified sulfonyl groups.

Substitution: : Substituted derivatives with different functional groups on the aromatic ring.

Scientific Research Applications

Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has multiple research applications:

Chemistry: : It serves as a building block for complex organic synthesis and a model compound for studying reaction mechanisms.

Biology: : Investigated for its potential as an enzyme inhibitor, affecting biochemical pathways.

Medicine: : Explored for its therapeutic potential, particularly in targeting specific disease-related enzymes or pathways.

Industry: : Utilized in the development of new materials and chemical products, leveraging its unique reactivity.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets:

Molecular Targets: : Enzymes with binding sites complementary to the carbamate and sulfonyl groups.

Pathways Involved: : Inhibition of enzymatic activity through competitive or irreversible binding, disrupting normal cellular functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural motifs with herbicidal ureidopyrimidines, such as methyl (1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate (14c) (). Key differences include:

- Pyrimidine Substituents : The target compound has 6-ethyl-5-fluoro groups, whereas 14c features a trifluoromethyl group and additional oxygen functionalities.

- Linker Group : The target uses a pyrrolidinyl sulfonyl linker, while 14c employs a piperidinyl sulfonyl group, altering steric and electronic properties.

- Carbamate Position : Both compounds include methyl carbamate, but their attachment points differ, affecting bioavailability .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Pyrimidine Substituents | Linker Group | Carbamate Group |

|---|---|---|---|---|

| Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate | ~439.45* | 6-ethyl, 5-fluoro | Pyrrolidinyl sulfonyl | Methyl, para-substituted |

| Methyl (1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate (14c) | 577.09 | 4-trifluoromethyl, 2,6-dioxo | Piperidinyl sulfonyl | Methyl, piperidine-linked |

*Estimated based on structure.

Environmental and Chemical Stability

- Persistence : Fluorinated and sulfonated compounds often exhibit environmental persistence. highlights the role of persistent free radicals (EPFRs) in particulate matter, suggesting that degradation byproducts of such compounds could contribute to indoor reactivity. However, direct data on the target compound’s EPFR generation is unavailable .

Q & A

Q. What are the critical steps and challenges in synthesizing Methyl (4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate?

The synthesis involves multi-step reactions requiring precise control of intermediates. Key steps include:

- Functionalization of the pyrrolidine ring with a sulfonyl group, often achieved via sulfonation using reagents like chlorosulfonic acid under anhydrous conditions .

- Coupling the fluoropyrimidine moiety through nucleophilic aromatic substitution, where the oxygen atom in the pyrrolidine ring reacts with the fluoropyrimidine group. Temperature control (typically 60–80°C) and catalysts like K₂CO₃ are critical to avoid side reactions .

- Carbamate formation via reaction of the phenyl group with methyl chloroformate in the presence of a base (e.g., triethylamine) to finalize the structure .

Challenges: Purification of intermediates (e.g., column chromatography) and minimizing hydrolysis of the carbamate group during synthesis.

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry of the fluoropyrimidine and pyrrolidine groups .

- High-resolution mass spectrometry (HRMS) for molecular weight validation and impurity detection .

- HPLC with UV/Vis detection to assess purity (>95% required for biological assays) .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the pyrrolidine ring .

Q. How do structural features influence its reactivity and bioactivity?

- The fluoropyrimidine group enhances electrophilicity, enabling interactions with biological nucleophiles (e.g., enzyme active sites) .

- The sulfonyl group improves solubility in polar solvents and stabilizes the molecule via hydrogen bonding .

- The pyrrolidine ring introduces conformational rigidity, potentially affecting binding affinity to targets .

Advanced Research Questions

Q. What mechanistic hypotheses explain its interaction with biological targets?

Based on structural analogs, the compound may act as a competitive inhibitor of kinases or proteases. For example:

- The fluoropyrimidine moiety mimics ATP’s adenine ring, binding to kinase ATP pockets .

- The carbamate group could undergo hydrolysis in vivo, releasing reactive intermediates that covalently modify cysteine residues in enzymes .

Experimental validation: Kinetic assays (e.g., IC₅₀ determination) and crystallographic studies of target complexes are recommended .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

- Modifying the fluoropyrimidine substituents (e.g., replacing ethyl with bulkier groups) to enhance target selectivity .

- Varying the carbamate methyl group to alter metabolic stability (e.g., using tert-butyl to slow hydrolysis) .

- Introducing chiral centers in the pyrrolidine ring to explore enantiomer-specific bioactivity .

Q. What computational strategies support the design of derivatives with improved properties?

- Density Functional Theory (DFT) to predict electronic effects of substituents on reactivity .

- Molecular docking (e.g., AutoDock Vina) to screen virtual libraries for binding affinity to targets like kinases .

- MD simulations to assess stability of ligand-target complexes under physiological conditions .

Q. How can researchers address contradictions in reported bioactivity data?

Discrepancies may arise from variations in:

- Assay conditions (e.g., pH, co-solvents affecting solubility). Standardizing protocols (e.g., PBS buffer at pH 7.4) is critical .

- Purity of batches . Impurities >5% can skew IC₅₀ values; rigorous QC via HPLC is advised .

- Cell line specificity . Cross-validate results in multiple models (e.g., primary vs. immortalized cells) .

Q. What methodologies determine its stability and solubility under physiological conditions?

- For stability :

- Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring of hydrolysis products .

- pH-rate profiling (pH 1–10) to identify labile groups (e.g., carbamate hydrolysis at alkaline pH) .

- For solubility :

- Shake-flask method in buffers (PBS, DMSO/water mixtures) with UV quantification .

- Thermodynamic solubility via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.